molecular formula C12H8ClN3O B8610546 5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile

5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile

Katalognummer: B8610546
Molekulargewicht: 245.66 g/mol
InChI-Schlüssel: VSIPBZFGHOALAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile is an organic compound that features a cyano group, a chloro-substituted pyridine ring, and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile typically involves the following steps:

    Formation of the Pyridyloxy Intermediate: The initial step involves the preparation of 3-chloro-5-pyridyloxy intermediate through a nucleophilic substitution reaction.

    Coupling with Aniline Derivative: The intermediate is then coupled with an aniline derivative under specific conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano or chloro groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile involves its interaction with specific molecular targets. The cyano and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Cyano-4-(3-chloro-5-pyridyloxy)phenol
  • 3-Cyano-4-(3-chloro-5-pyridyloxy)benzene

Uniqueness

5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C12H8ClN3O

Molekulargewicht

245.66 g/mol

IUPAC-Name

5-amino-2-(5-chloropyridin-3-yl)oxybenzonitrile

InChI

InChI=1S/C12H8ClN3O/c13-9-4-11(7-16-6-9)17-12-2-1-10(15)3-8(12)5-14/h1-4,6-7H,15H2

InChI-Schlüssel

VSIPBZFGHOALAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)C#N)OC2=CC(=CN=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.